4,4-difluorobutanal chemical properties and structural analysis
4,4-difluorobutanal chemical properties and structural analysis
Title: 4,4-Difluorobutanal: Chemical Properties, Structural Analysis, and Applications in Advanced Drug Development
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a proven methodology for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4,4-difluorobutanal (CAS: 1785532-42-4) has emerged as a highly valuable aliphatic building block. By introducing a terminal gem-difluoro moiety, this compound allows researchers to fine-tune lipophilicity, enhance metabolic stability against cytochrome P450 oxidation, and exploit unique stereoelectronic effects without introducing the significant steric bulk associated with larger halogen or alkyl substitutions. This technical guide provides an in-depth analysis of its physicochemical properties, structural characterization, optimized synthetic protocols, and its critical role in synthesizing next-generation therapeutics.
Physicochemical Properties & Structural Analysis
Understanding the baseline properties of 4,4-difluorobutanal is critical for predicting its behavior in complex synthetic workflows and biological systems.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of 4,4-difluorobutanal,[1]:
| Property | Value / Description |
| Chemical Name | 4,4-difluorobutanal |
| CAS Number | 1785532-42-4 |
| Molecular Formula | C₄H₆F₂O |
| Molecular Weight | 108.09 g/mol |
| Physical Form | Liquid |
| Standard Purity | ≥ 95% |
| InChI Key | UXRVYMVBVIMPNM-UHFFFAOYSA-N |
Structural and NMR Spectroscopic Profiling
The structural integrity and purity of 4,4-difluorobutanal are typically validated using Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the highly electronegative fluorine atoms significantly alters the local electronic environment, leading to distinct deshielding effects.
-
1 H NMR Causality: The strong inductive electron-withdrawing effect of the gem-difluoro group deshields the terminal proton (-CHF₂ ). In a standard 1 H NMR spectrum (CDCl₃), this proton typically resonates significantly downfield (around 5.8–6.0 ppm) and appears as a characteristic triplet of triplets (tt). This complex splitting pattern is caused by the large geminal coupling with the two fluorine atoms ( 2JHF≈56 Hz) and vicinal coupling with the adjacent methylene group. The aldehyde proton (-CH O) remains distinct and highly deshielded, typically appearing as a triplet (due to coupling with the adjacent -CH₂-) around 9.7–9.8 ppm[2].
-
19 F NMR Causality: The two chemically equivalent fluorine atoms will appear as a distinct doublet of triplets (dt) due to geminal coupling with the terminal proton and vicinal coupling with the adjacent methylene protons.
Synthetic Methodologies: The TEMPO-Mediated Oxidation
Aliphatic aldehydes are notoriously prone to over-oxidation to their corresponding carboxylic acids. To synthesize 4,4-difluorobutanal from 4,4-difluorobutan-1-ol, a highly controlled, mild oxidation protocol is required. The industry standard utilizes a TEMPO-mediated biphasic oxidation [2].
Step-by-Step Protocol & Mechanistic Causality
This protocol is designed as a self-validating system. By controlling the pH and utilizing a catalytic cycle, the reaction arrests precisely at the aldehyde oxidation state.
Reagents: 4,4-difluorobutan-1-ol (1 eq), TEMPO (0.01 eq), KBr (0.1 eq), NaHCO₃ (aqueous saturated), NaOCl (10% wt in water, 1.2 eq), Dichloromethane (DCM).
Step 1: System Initialization (Biphasic Setup)
-
Action: Dissolve 4,4-difluorobutan-1-ol in DCM. Add catalytic TEMPO and KBr dissolved in a minimal amount of water, followed by saturated aqueous NaHCO₃. Cool the biphasic mixture to 0 °C.
-
Causality: The biphasic DCM/Water system isolates the formed aldehyde in the organic layer, protecting it from further oxidation in the aqueous layer. NaHCO₃ acts as a critical buffer; the oxidation generates HCl, and if the pH drops, the aldehyde can hydrate and over-oxidize.
Step 2: Oxidant Addition
-
Action: Add the 10% NaOCl solution dropwise over 15 minutes while maintaining the temperature at 0 °C. Stir for 1 hour[2].
-
Causality: NaOCl is the stoichiometric oxidant, but it reacts slowly with TEMPO. KBr acts as a co-catalyst: NaOCl rapidly oxidizes Br⁻ to OBr⁻, which in turn rapidly oxidizes TEMPO to its active oxoammonium ion state. The dropwise addition controls the exotherm, preventing thermal degradation of the product.
Step 3: Self-Validation & In-Process Control (IPC)
-
Action: Halt stirring, allow phase separation, and sample the DCM layer for Thin Layer Chromatography (TLC) or GC-MS.
-
Validation: The protocol validates itself when the alcohol peak/spot completely disappears. If unreacted alcohol remains, trace amounts of NaOCl can be added. The immediate absence of a broad carboxylic acid peak in rapid IR or NMR confirms the specificity of the reaction.
Step 4: Isolation
-
Action: Separate the DCM layer. Wash the aqueous layer with additional DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure at low temperature to afford 4,4-difluorobutanal[2].
TEMPO-mediated biphasic oxidation workflow for synthesizing 4,4-difluorobutanal.
Applications in Targeted Drug Development
4,4-difluorobutanal is not an end-product but a highly reactive electrophilic hub used to construct complex pharmacophores. Its primary utility lies in condensation reactions, particularly imine formation, which subsequently undergo nucleophilic additions.
Case Study: Urea Orexin Receptor Agonists
Orexin receptors (OX1R and OX2R) regulate sleep and wakefulness. Agonists of these receptors are heavily researched for treating narcolepsy and idiopathic hypersomnia[2].
-
Application: 4,4-difluorobutanal is reacted with chiral (S)-(-)-2-methyl-2-propanesulfinamide in the presence of a Lewis acid (e.g., MgSO₄) and PPTS to form a chiral sulfinamide imine[2]. This imine is a self-validating intermediate: the stereocenter on the sulfur directs subsequent nucleophilic attacks (e.g., Grignard additions) with high diastereoselectivity, ensuring the correct spatial orientation of the difluorobutyl chain in the final urea-based orexin agonist.
Case Study: Menin-MLL1 Interaction Inhibitors
The interaction between the Menin protein and Mixed Lineage Leukemia 1 (MLL1) fusion proteins is a critical driver in acute myeloid leukemia (AML).
-
Application: Inhibiting this protein-protein interaction requires molecules that can perfectly occupy the deep central cavity of Menin. 4,4-difluorobutanal is utilized as a precursor to synthesize spiro-condensed azetidine derivatives,[3]. The difluorobutyl moiety is specifically chosen here because the fluorine atoms increase the ligand's lipophilicity (enhancing cell permeability and binding affinity within the hydrophobic pocket) while resisting metabolic degradation by liver enzymes.
Case Study: Protein Tyrosine Phosphatase Inhibitors
In the oncology and metabolic disease sectors, 4,4-difluorobutanal is utilized in the reductive amination of complex scaffolds to yield inhibitors of Protein Tyrosine Phosphatase Non-receptor types 1 and 2 (PTPN1/PTPN2)[4],[5].
Pharmacological integration pathways of 4,4-difluorobutanal in drug development.
Handling, Storage, and Stability Validation
Due to the reactive nature of the unhindered aliphatic aldehyde, 4,4-difluorobutanal is susceptible to autoxidation (forming 4,4-difluorobutanoic acid) and trimerization/polymerization upon prolonged exposure to air or ambient temperatures.
-
Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.
-
Quality Control (QC) Validation: Before use in sensitive catalytic steps, the reagent's integrity must be validated. A rapid 1 H NMR check is the gold standard: the appearance of a broad singlet past 11.0 ppm indicates carboxylic acid contamination, while a loss of the sharp 9.7 ppm aldehyde triplet accompanied by broad aliphatic signals indicates polymerization.
References
- Source: sigmaaldrich.
- Source: google.
- Source: google.
- Source: google.
Sources
- 1. 4,4-difluorobutanal | 1785532-42-4 [sigmaaldrich.com]
- 2. WO2022132696A1 - Urea orexin receptor agonists - Google Patents [patents.google.com]
- 3. WO2017207387A1 - Spiro condensed azetidine derivatives as inhibitors of the menin-mml1 interaction - Google Patents [patents.google.com]
- 4. WO2022056281A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 5. WO2022056281A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
